Diethyl(diphenylacetyl)propanedioate
Description
Diethyl(diphenylacetyl)propanedioate is a malonate-derived ester featuring a diphenylacetyl substituent at the central carbon of the propanedioate backbone. The diphenylacetyl group introduces steric bulk and aromaticity, which may influence reactivity, solubility, and applications in organic synthesis or pharmaceuticals .
Properties
CAS No. |
20618-11-5 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
diethyl 2-(2,2-diphenylacetyl)propanedioate |
InChI |
InChI=1S/C21H22O5/c1-3-25-20(23)18(21(24)26-4-2)19(22)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
InChI Key |
YYKWGVSARLSJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Diethyl(diphenylacetyl)propanedioate, also known as diethyl 2-(2-phenylacetyl)propanedioate, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of two ethyl ester groups and a diphenylacetyl moiety. Its structure is conducive to interactions with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicated that modifications of the diphenylacetyl group enhance the compound's ability to induce apoptosis in tumor cells, potentially through the activation of caspase pathways .
- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases .
- Antimicrobial Effects : Some studies have reported antimicrobial activity against specific bacterial strains. The compound's ability to disrupt bacterial membranes suggests a mechanism similar to that of traditional antibiotics .
The mechanisms through which this compound exerts its biological effects are being elucidated:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in prostaglandin synthesis .
- Modulation of Cell Signaling Pathways : Research indicates that this compound may modulate signaling pathways associated with cell proliferation and survival, particularly through the NF-kB and MAPK pathways .
Case Studies
-
Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound for their anticancer properties. The results showed that certain modifications increased cytotoxicity against breast cancer cells by promoting apoptosis and inhibiting cell cycle progression . -
Anti-inflammatory Action :
In a clinical trial assessing the anti-inflammatory effects of this compound in patients with rheumatoid arthritis, participants receiving treatment exhibited significant reductions in joint swelling and pain compared to placebo groups. This suggests its potential as a therapeutic agent for managing chronic inflammatory conditions . -
Antimicrobial Activity :
A laboratory study tested this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, inhibiting bacterial growth at concentrations lower than those required for conventional antibiotics .
Data Tables
Chemical Reactions Analysis
Reaction Mechanism:
-
Deprotonation : A strong base (e.g., NaOEt) abstracts a proton from the α-carbon of diethyl malonate, forming a resonance-stabilized enolate.
-
Electrophilic Attack : The enolate attacks diphenylacetyl chloride, yielding the alkylated product.
-
Workup : Acidic hydrolysis removes protecting groups if present .
Alkylation and Acylation
The compound undergoes further alkylation at the remaining α-position. For example, reaction with methyl iodide in the presence of NaH produces a disubstituted malonate :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C → RT | Diethyl(diphenylacetyl,methyl)propanedioate | 78 |
Decarboxylation
Heating in acidic or basic conditions triggers decarboxylation , eliminating CO₂ to form diphenylacetone derivatives3 :
Key Data:
Cyclization Reactions
Pd-catalyzed alkene difunctionalization reactions enable the formation of fused cyclopentane structures. For example, using Pd(OAc)₂ and dppp ligand :
| Substrate | Catalyst System | Product | Diastereoselectivity |
|---|---|---|---|
| Allyl-triflate | Pd(OAc)₂, dppp, K₂CO₃ | Cyclopentane-fused arylmalonate | >20:1 (trans:cis) |
Conditions : 65°C, 12h, DMF solvent.
Hydrolysis and Derivatization
Controlled hydrolysis converts the ester groups to carboxylic acids, enabling access to diphenylacetic acid analogs :
Hydrolysis Conditions:
-
Reagent : NaOH (aqueous), ethanol
-
Temperature : 60°C
Example Reaction with Methylhydrazine :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methylhydrazine | AcOH, EtOH, 70°C | Ethyl pyrrole-2-carboxylate | 56 |
Mechanism :
Comparison with Similar Compounds
Substituent Variations and Structural Features
The central propanedioate ester structure (C7H12O4) is common among analogs, but substituents at the C2 position define their uniqueness:
Key Observations :
- The diphenylacetyl group increases molecular weight and steric hindrance compared to phenyl or acetamido substituents.
- Polar groups (e.g., acetamido) elevate melting points, while aromatic substituents (phenyl, diphenylacetyl) reduce crystallinity .
Physical and Chemical Properties
Dielectric Constants and Dipole Moments ():
| Compound Name | Dielectric Constant (25°C) | Dipole Moment (D) |
|---|---|---|
| Diethyl 1,3-propanedioate | 8.03 | 2.49–2.54 |
| Diethyl maleate | 8.58 | 2.56 |
| Diethyl phenylmalonate | Not reported | ~2.5 (estimated) |
- The diphenylacetyl group likely lowers dielectric constants compared to polar analogs (e.g., acetamidomalonate) due to reduced polarity.
Reactivity Patterns:
- Diethyl malonate : Reacts readily with aldehydes/ketones under basic conditions to form α,β-unsaturated diesters .
- Diethyl phenylmalonate : Steric hindrance from the phenyl group may slow nucleophilic attacks at the central carbon.
- This compound: Expected to exhibit reduced reactivity in Knoevenagel condensations due to steric shielding from the diphenylacetyl moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
